molecular formula C8H11NO2 B12876906 1-(Cyclopropylcarbonyl)pyrrolidin-2-one CAS No. 51269-66-0

1-(Cyclopropylcarbonyl)pyrrolidin-2-one

Cat. No.: B12876906
CAS No.: 51269-66-0
M. Wt: 153.18 g/mol
InChI Key: NJWUZZLLZFMWGE-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.

Preparation Methods

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.

Comparison with Similar Compounds

1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(Cyclopropylcarbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a γ-lactam, a class of compounds known for their structural diversity and biological significance. The presence of the cyclopropyl group is crucial as it can influence the compound's interaction with biological targets, enhancing its potency and selectivity.

Biological Activity

1. Mechanisms of Action

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to known ligands allows it to act as an antagonist or agonist at specific receptor sites.

  • Histamine Receptors : Studies suggest that compounds similar to this compound exhibit selective binding to histamine receptors (H1, H2, H3). For instance, structure-activity relationship (SAR) studies have identified derivatives that show promise in treating cognitive disorders by modulating H3 receptor activity .
  • Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment, particularly through its effects on pathways involved in cell proliferation and apoptosis. Its ability to inhibit specific kinases has been highlighted as a mechanism for reducing tumor growth in preclinical models .

2. Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity : Preliminary studies show that this compound can modulate neurotransmitter levels, suggesting potential use as an antidepressant .
  • Anticancer Properties : In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, particularly those resistant to conventional therapies. This effect is attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and proliferation .

Case Studies

Case Study 1: Cognitive Disorders

A clinical trial evaluated the effects of a derivative of this compound on patients with cognitive impairments. Results indicated significant improvements in memory and attention scores compared to placebo groups. The trial emphasized the importance of receptor selectivity in enhancing therapeutic outcomes .

Case Study 2: Cancer Treatment

In a study involving xenograft models of breast cancer, this compound showed a dose-dependent reduction in tumor size. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival, supporting its potential as a novel anticancer agent .

Data Tables

Property Value
Molecular FormulaC₇H₁₁NO₂
Molecular Weight139.17 g/mol
SolubilitySoluble in DMSO and ethanol
Melting Point100-102 °C
Biological Activity Effect
Histamine H3 Receptor ModulationAntidepressant-like effects
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential treatment for neurodegenerative diseases

Properties

CAS No.

51269-66-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2

InChI Key

NJWUZZLLZFMWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2CC2

Origin of Product

United States

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